

Investigating the electronic properties of 3,3'-Oxydianiline

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Compound of Interest

Compound Name: 3,3'-Oxydianiline

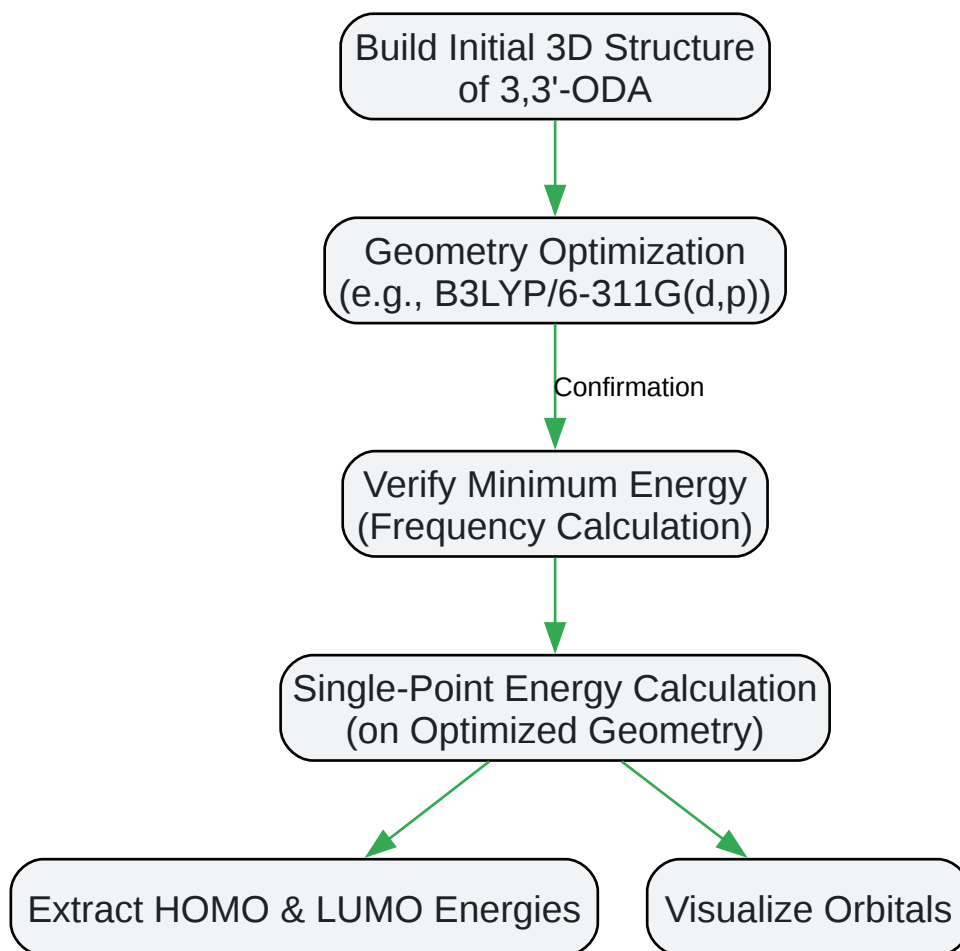
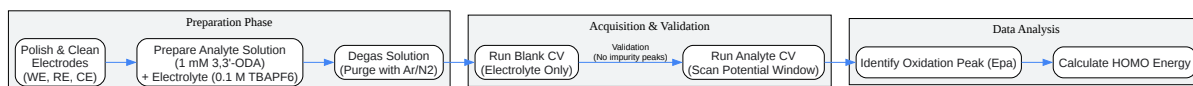
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Introduction: The Significance of 3,3'-Oxydianiline

3,3'-Oxydianiline, also known as 3-(3-aminophenoxy)aniline or bis(3-aminophenyl) ether, is an organic compound with the chemical formula $C_{12}H_{12}N_2O$.^{[1][2]} Its molecular structure is characterized by two aniline rings linked by an ether group at the meta-positions. This non-linear, "kinked" geometry, in contrast to its linear 4,4'-ODA isomer, imparts distinct properties to the polymers derived from it, such as improved solubility and processability, while maintaining high thermal stability.^[3]

The electronic properties of 3,3'-ODA are paramount. The nitrogen lone pairs of the amine groups and the π -electron systems of the aromatic rings define its electron-donating capability and its electrochemical behavior. These characteristics directly influence the charge transfer interactions, dielectric properties, and photophysical responses of the resulting polymers, making a thorough understanding essential for material innovation.^[4]



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